3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid
Description
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)9-12(13-7-4-8-21-13)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONHMGDZHACPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through the reaction of benzyl chloroformate with an amino acid derivative.
Thienyl Group Introduction: The thienyl group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, which may include the use of solvents like dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Agents
One of the most significant applications of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid is its role as a precursor in the synthesis of antitumor agents such as Docetaxel and Cabazitaxel. These compounds are taxanes used in chemotherapy to treat various cancers, including breast, lung, and prostate cancer. The synthesis process involves using this compound as a side chain to enhance the pharmacological properties of these drugs, improving their efficacy and reducing side effects .
1.2 Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors for certain enzymes involved in tumor growth and proliferation. For instance, studies have shown that modifications of this compound can lead to selective inhibition of enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases and cancer .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves several steps, including the benzylation of amino acids and subsequent carbonylation reactions. The process has been optimized to improve yield and purity, making it more economically viable for large-scale production .
2.2 Physical and Chemical Properties
The compound exhibits specific physical properties that are crucial for its application in drug formulation:
- Molecular Weight: 305.4 g/mol
- Melting Point: 117-119 °C
- Solubility: Soluble in organic solvents, which facilitates its use in various chemical reactions .
Case Studies and Research Findings
Case Study 1: Synthesis of Docetaxel
In a study published by pharmaceutical researchers, the use of this compound was demonstrated in the synthesis of Docetaxel. The researchers highlighted the efficiency of this compound as a building block that significantly improved the yield of the final product while maintaining high purity levels. This streamlined approach has implications for reducing costs in drug manufacturing processes .
Case Study 2: MAO-B Inhibition Studies
Another research effort focused on evaluating the inhibitory effects of derivatives based on this compound on MAO-B activity. The results indicated that specific modifications could enhance selectivity and potency against this enzyme, suggesting potential therapeutic applications beyond oncology into neuroprotective strategies .
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the thienyl group, making it less versatile in certain reactions.
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains an additional methoxy group, altering its reactivity and applications.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid (CAS Number: 73457-03-1) is an organic compound notable for its diverse biological activities and applications in scientific research. This compound features a unique structure that includes a benzyloxycarbonyl group, an amino group, and a thienyl moiety, contributing to its reactivity and biological interactions.
- Molecular Formula : C₁₅H₁₅NO₄S
- Molecular Weight : 305.35 g/mol
- Melting Point : 117-119 °C
The presence of the thienyl group enhances the compound's electronic properties, making it a potent candidate for various biochemical applications.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts, including:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways involving metabolic enzymes and proteases.
- Cell Cycle Regulation : Research indicates its potential role in apoptosis and cell cycle regulation, making it relevant for cancer studies.
- Antiviral Activity : Preliminary studies suggest effectiveness against various viral pathogens, including HIV and influenza viruses.
The compound's mechanisms of action can be attributed to its structural features:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.
- Oxidation and Reduction Reactions : The thienyl group can undergo oxidation to form sulfoxides or sulfones, potentially altering its biological activity.
Enzyme Inhibition Studies
In a study examining the inhibition of proteases, this compound was evaluated against several enzyme targets. The results indicated significant inhibitory activity, with IC50 values suggesting effective concentrations for therapeutic applications.
Antiviral Activity
In vitro studies have demonstrated that the compound exhibits antiviral properties against several viruses:
- HIV : Inhibition of viral replication was observed at low micromolar concentrations.
- Influenza Virus : The compound reduced viral titers significantly in cell cultures.
Case Studies
-
Case Study on Cancer Cell Lines :
A recent study investigated the effects of this compound on various cancer cell lines. Results showed that treatment led to increased apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction. -
Study on Metabolic Pathways :
Another investigation focused on the compound's role in metabolic pathways related to obesity and diabetes. The results indicated that it modulates key enzymes involved in glucose metabolism, suggesting potential therapeutic uses in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a thienyl-containing precursor with a benzyloxycarbonyl (Cbz)-protected amine. A common approach is:
-
Step 1 : Protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
-
Step 2 : Stereoselective introduction of the 2-thienyl group via nucleophilic substitution or Friedel-Crafts alkylation, depending on the precursor .
-
Step 3 : Acidic hydrolysis of the ester intermediate to yield the final propanoic acid derivative.
-
Critical Factors : Temperature (0–25°C), solvent polarity, and catalyst choice (e.g., DMAP for acylations) significantly affect yield and stereochemical purity .
Synthetic Route Yield (%) Key Conditions Cbz-protection + thienyl coupling 65–75 Et₃N, DCM, 0°C → RT Direct alkylation of thiophene 50–60 AlCl₃, THF, reflux
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the Cbz group (δ ~5.1 ppm for benzyl CH₂, δ ~155 ppm for carbonyl) and thienyl protons (δ ~6.9–7.3 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 334.3 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases or proteases, as the Cbz group mimics peptide bonds .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells at 1–100 µM to evaluate baseline toxicity .
- Solubility : Determine logP via shake-flask method (predicted ~2.1) to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the (S)-isomer of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during the thienyl coupling step to induce asymmetry .
- Chiral Chromatography : Separate racemic mixtures using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .
- Key Challenge : The steric bulk of the Cbz and thienyl groups complicates asymmetric induction, requiring iterative optimization of catalyst loading (5–10 mol%) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., NIH/3T3 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Metabolite Interference : Perform LC-MS to rule out degradation products during bioassays .
- Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential protein binding in serum-containing vs. serum-free media .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to proteases (e.g., trypsin-like serine proteases). The thienyl group’s π-stacking and Cbz’s hydrogen-bonding motifs are critical .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- Limitation : Force fields may inaccurately model sulfur-containing heterocycles, necessitating QM/MM refinement .
Q. How can reaction conditions be optimized for scale-up without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control during Cbz protection, reducing epimerization .
- In situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression and adjust reagent stoichiometry dynamically .
- Case Study : Batch synthesis at 50 g scale achieved 70% yield with 98% ee using a packed-bed reactor with immobilized lipase catalyst .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies?
- Methodological Answer :
- pH Dependency : The compound’s carboxylic acid group (pKa ~4.5) causes pH-dependent solubility. Studies using buffers below pH 4 report lower solubility (<1 mg/mL) vs. neutral PBS (>5 mg/mL) .
- Cosolvents : Discrepancies arise if studies use DMSO (high solubility) vs. aqueous buffers. Standardize to 10% DMSO in PBS for comparability .
Key Research Gaps Identified
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
